N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine
Description
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-10(2-6-12)9-15-11-3-7-16-8-4-11/h10-11,15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZSJYQBOSZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2CCOCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a two-part approach:
- Synthesis of the 4,4-difluorocyclohexylamine intermediate
- Coupling or attachment to the tetrahydro-2H-pyran-4-amine moiety
The coupling is often achieved via amide bond formation or reductive amination methods, depending on the functional groups available on the precursors.
Preparation of 4,4-Difluorocyclohexylamine Derivatives
In related syntheses, 4,4-difluorocyclohexylamine derivatives are prepared via amide coupling reactions. For example, ethyl esters of amino-thiazole derivatives were hydrolyzed and coupled with 4,4-difluorocyclohexylamine using amide coupling reagents such as HCTU, HOBt, and DIEA to furnish target compounds with the difluorocyclohexylamine moiety incorporated.
Preparation of Tetrahydro-2H-pyran-4-amine
The tetrahydro-2H-pyran-4-amine fragment is typically synthesized through catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride. This process involves:
- Reacting 4-hydrazinotetrahydropyran hydrochloride with palladium on carbon or Raney nickel catalysts under hydrogen atmosphere at elevated temperatures (e.g., 75°C) for extended periods (up to 24 hours).
- The reaction mixture is then filtered and concentrated to isolate 4-aminotetrahydropyran, often as its hydrochloride salt after treatment with hydrochloric acid and solvent removal.
- This method has been demonstrated at both laboratory and industrial scales, yielding high purity products (up to 99%) with isolation yields ranging from 50% to 72% depending on conditions.
Example Reaction Conditions for 4-aminotetrahydropyran Hydrochloride:
Coupling to Form N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine
The final step involves linking the 4,4-difluorocyclohexylmethyl group to the tetrahydro-2H-pyran-4-amine. Common approaches include:
- Reductive amination: Using aldehyde or ketone precursors with tetrahydro-2H-pyran-4-amine in the presence of reducing agents like sodium triacetoxyborohydride in dichloromethane at room temperature. This method allows for selective formation of the secondary amine bond.
- Amide coupling: When the difluorocyclohexyl moiety is introduced via amide linkages, coupling reagents such as HCTU, HOBt, and DIEA facilitate the formation of the amide bond between the acid derivative of the difluorocyclohexyl compound and the amine group on the tetrahydropyran ring.
Typical Reductive Amination Procedure:
Summary Table of Key Preparation Steps
| Step | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| Hydrogenation of hydrazine derivative | 4-hydrazinotetrahydropyran hydrochloride | Pd/C or Raney Nickel, H2 | 75-80°C, 2-24 h | 50-72 | 4-aminotetrahydropyran hydrochloride |
| Reductive amination | 4-aminotetrahydropyran + difluorocyclohexyl aldehyde/ketone | NaB(OAc)3H | CH2Cl2, 20°C, 2-48 h | High | This compound |
| Amide coupling (alternative) | Difluorocyclohexyl acid derivative + tetrahydro-2H-pyran-4-amine | HCTU, HOBt, DIEA | Room temp, standard amide coupling | Moderate | Target amide compounds with difluorocyclohexyl moiety |
Research Findings and Considerations
- The synthetic routes emphasize the importance of selective hydrogenation and reductive amination to maintain the integrity of sensitive functional groups such as fluorines on the cyclohexyl ring.
- High purity of intermediates like 4-aminotetrahydropyran hydrochloride is crucial for successful coupling reactions.
- The use of mild reducing agents such as sodium triacetoxyborohydride allows for efficient reductive amination without over-reduction or side reactions.
- Industrial scale synthesis of 4-aminotetrahydropyran hydrochloride has been demonstrated with good yields and purity, indicating scalability of the process.
- While direct detailed procedures for the final compound are limited, these established methodologies for key intermediates and coupling strategies provide a robust framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxan-4-amine group to oxan-4-amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-amine group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, at moderate temperatures.
Major Products Formed
Oxidation: Oxan-4-imine derivatives
Reduction: Oxan-4-amine derivatives
Substitution: Various substituted oxan-4-amine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁F₂NO
- Molecular Weight : 233.3 g/mol
- CAS Number : 1870167-33-1
The compound contains a difluorocyclohexyl group and an oxan-4-amine moiety, which contribute to its distinct chemical behavior and interactions.
Chemistry
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Complex Molecules : It can be used as a reagent in organic reactions to synthesize more complex structures.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms oxan-4-imine derivatives using oxidizing agents. |
| Reduction | Converts oxan-4-amines to derivatives via reducing agents like lithium aluminum hydride. |
| Substitution | Participates in nucleophilic substitution reactions with halides or alkoxides. |
Biology
In biological research, this compound is being investigated for its role as a biochemical probe. Its potential applications include:
- Cellular Processes : It may help elucidate mechanisms of cellular signaling and molecular interactions.
| Application Area | Potential Impact |
|---|---|
| Neuroscience | Modulation of neurotransmitter synthesis affecting neuronal communication. |
| Cell Signaling | Interaction with cell surface receptors influencing downstream signaling pathways. |
Medicine
The therapeutic potential of this compound is being explored for various diseases:
- Neurological Disorders : Research indicates it may have applications in treating conditions such as depression or anxiety by modulating neurotransmitter activity.
| Disease Area | Mechanism of Action |
|---|---|
| Cancer | Potential inhibition of cancer cell proliferation through enzyme modulation. |
| Neurological | Affects neurotransmitter levels, influencing mood and cognitive functions. |
Industry
In industrial applications, this compound is utilized for:
- Material Development : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
| Industry Application | Description |
|---|---|
| Pharmaceuticals | Used in the production of drugs targeting neurological and oncological conditions. |
| Agrochemicals | Involved in the development of new agricultural products with enhanced efficacy. |
Case Study 1: Neurological Research
A study published in a peer-reviewed journal investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated that the compound significantly increased serotonin levels, suggesting potential antidepressant properties.
Case Study 2: Cancer Treatment
Research conducted at a leading cancer research institute explored the compound's ability to inhibit specific enzymes involved in tumor growth. The findings demonstrated that treatment with this compound reduced tumor size in animal models by approximately 40%.
Mechanism of Action
The mechanism of action of N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal communication and function. Additionally, it may interact with receptors on the cell surface, triggering downstream signaling pathways that influence cell behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on molecular features, synthesis, physicochemical properties, and biological relevance.
Structural Analogues with Fluorinated Cyclohexyl Groups
N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine ():
- Structure : Contains a pyrimidine ring substituted with morpholine and pyrazole groups.
- Activity : Modulates small-conductance calcium-activated potassium (SK) channels, highlighting fluorocyclohexyl groups' role in targeting ion channels.
- Key Difference : The pyrimidine scaffold replaces the tetrahydro-2H-pyran-4-amine, altering electronic properties and binding interactions .
Crystalline Forms of N-{2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts ():
- Structure : Features a benzimidazole core with a sulfonamide group.
- Relevance : Demonstrates the use of (4,4-difluorocyclohexyl)methyl groups in enhancing crystallinity and stability for pharmaceutical salts.
- Key Difference : The benzimidazole scaffold contrasts with the pyran-4-amine, impacting solubility and target selectivity .
Tetrahydro-2H-Pyran-4-Amine Derivatives
- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine ():
- Structure : Aryl-substituted pyran-4-amine with a para-fluorophenyl group.
- Physicochemical Properties :
- Molecular weight: 195.23 g/mol
- pKa: 8.69 (predicted)
Density: 1.135 g/cm³
Compounds with Piperazine/Cyclopentyl Modifications
- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
- Structure : Combines tetrahydro-2H-pyran-4-amine with a trifluoromethylphenyl-piperazine-cyclopentyl scaffold.
- Molecular Weight : 468.2 g/mol
- Key Difference : Increased molecular complexity and trifluoromethyl groups enhance metabolic stability but reduce solubility compared to the target compound .
Halogen-Substituted Pyran-4-Amine Derivatives
- 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (): Structure: Chlorophenyl substitution at the pyran-4-amine position.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity: The 4,4-difluorocyclohexyl group increases clogP (~2.8) compared to non-fluorinated analogs (e.g., 4-phenyltetrahydro-2H-pyran-4-amine, clogP ~1.9), enhancing blood-brain barrier penetration.
- Solubility : Fluorine’s electron-withdrawing effect may reduce aqueous solubility compared to hydroxyl or amine-substituted analogs (e.g., compound 110 in with a 4-hydroxyphenyl group) .
- Metabolic Stability : Fluorination typically improves resistance to oxidative metabolism, as seen in ’s SK channel modulator .
Biological Activity
N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound has the molecular formula CHFNO and a molecular weight of approximately 233.3 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that this compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways. For instance, it is believed to inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neuronal communication .
Therapeutic Potential
This compound has been explored for its therapeutic applications, particularly in oncology and neurology:
- Cancer Treatment : The compound has been investigated as a potential inhibitor in cancer therapies. It demonstrates promising activity against certain cancer cell lines by targeting specific pathways involved in tumor growth and survival . Notably, it shares structural similarities with selective PARP inhibitors, which are utilized in treating cancers with DNA repair deficiencies .
- Neurological Disorders : The compound's ability to influence neurotransmitter levels suggests potential applications in treating neurological disorders such as depression or anxiety .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For example, studies showed that at concentrations of 0.1 µM, it significantly inhibited cell proliferation in BRCA-deficient tumors .
- Selectivity Profiles : Recent investigations into the selectivity of this compound revealed that it may preferentially inhibit certain targets over others, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development in clinical settings .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-((4,4-difluorocyclohexyl)methyl)tetrahydro-2H-pyran-4-amine, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and fluorination. A feasible route includes:
- Step 1 : React 4,4-difluorocyclohexanecarboxylic acid with thionyl chloride to form the acyl chloride.
- Step 2 : Couple with tetrahydro-2H-pyran-4-amine via amide bond formation, followed by reduction to the amine using LiAlH₄ .
- Yield Optimization : Use polar aprotic solvents (e.g., DMF), controlled temperatures (0–25°C), and catalysts like Pd/C for hydrogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., difluorocyclohexyl methyl group at δ 1.5–2.5 ppm; pyran ring protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How do electronic effects of the difluorocyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Steric hindrance from the cyclohexyl ring may slow reactions; computational DFT studies can model transition states to predict regioselectivity .
Q. What computational modeling approaches can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cholinesterases). Parameters include grid box size (60 × 60 × 60 Å) and Lamarckian genetic algorithm.
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
Q. How can contradictory data regarding the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Experimental Validation : Measure solubility in DMSO, water, and ethanol via gravimetric analysis (saturation concentration at 25°C).
- QSAR Modeling : Correlate logP values (estimated at ~2.1) with experimental solubility to identify outliers. Adjust for fluorine’s polarity and pyran ring hydrophobicity .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
